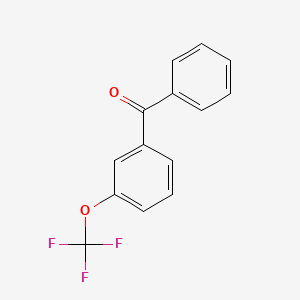
Benzene, diheptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, diheptyl- is an organic compound with the molecular formula C20H34. It consists of a benzene ring substituted with two heptyl groups. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, diheptyl- can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of benzene, diheptyl- follows a similar route but on a larger scale. The process involves the continuous feeding of benzene and heptyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Types of Reactions:
Substitution Reactions: Benzene, diheptyl- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Oxidation Reactions: The alkyl side chains of benzene, diheptyl- can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens, iron(III) chloride catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed:
Substitution: Halogenated derivatives of benzene, diheptyl-.
Oxidation: Carboxylic acids derived from the oxidation of the heptyl side chains.
Reduction: Alkane derivatives of benzene, diheptyl-.
Wissenschaftliche Forschungsanwendungen
Benzene, diheptyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on the reactivity of benzene rings.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic alkyl chains.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of benzene, diheptyl- primarily involves its interactions with other molecules through its hydrophobic alkyl chains and aromatic ring. The benzene ring can participate in π-π interactions, while the heptyl chains can engage in hydrophobic interactions. These properties make it useful in various applications, such as in the stabilization of emulsions and in the formation of micelles in surfactant systems.
Vergleich Mit ähnlichen Verbindungen
- Benzene, heptyl-
- Benzene, dihexyl-
- Benzene, dioctyl-
Comparison: Benzene, diheptyl- is unique due to the presence of two heptyl groups, which provide a balance between hydrophobicity and molecular size. Compared to benzene, heptyl-, which has only one heptyl group, benzene, diheptyl- exhibits enhanced hydrophobic interactions. In contrast, benzene, dioctyl- has longer alkyl chains, which can lead to increased hydrophobicity but may also result in higher steric hindrance.
This detailed analysis of benzene, diheptyl- highlights its synthesis, reactivity, applications, and unique properties compared to similar compounds
Eigenschaften
CAS-Nummer |
89231-32-3 |
|---|---|
Molekularformel |
C20H34 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
1,2-diheptylbenzene |
InChI |
InChI=1S/C20H34/c1-3-5-7-9-11-15-19-17-13-14-18-20(19)16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16H2,1-2H3 |
InChI-Schlüssel |
YKESFFAKHODZNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=CC=C1CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



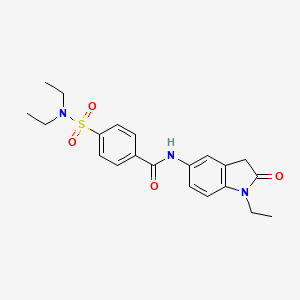


![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
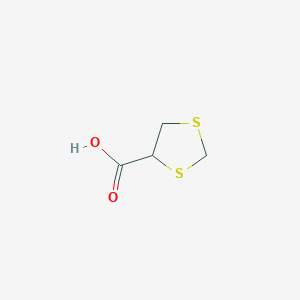
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
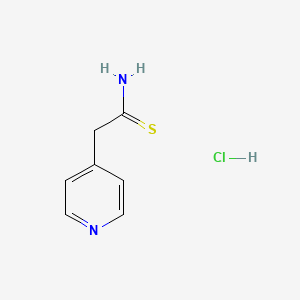
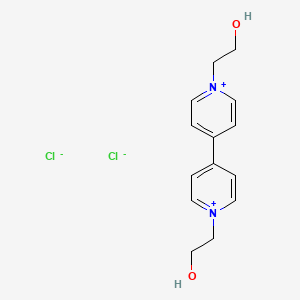
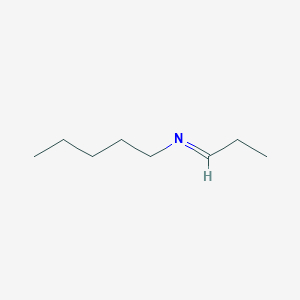
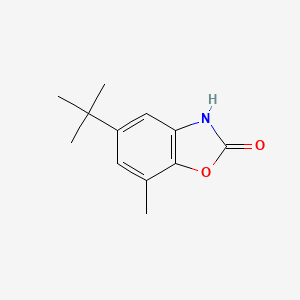
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
